Cas no 21901-34-8 (3-methyl-5-nitro-1H-pyridin-2-one)

3-Methyl-5-nitro-1H-pyridin-2-one is a heterocyclic organic compound featuring a pyridinone scaffold substituted with a methyl group at the 3-position and a nitro group at the 5-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The nitro group enhances electrophilic properties, facilitating further functionalization, while the pyridinone core contributes to its stability and versatility in heterocyclic chemistry. Its well-defined molecular framework allows for precise modifications, supporting applications in drug discovery and material science. The compound is typically handled under controlled conditions due to its potential sensitivity. High-purity grades are available for research and industrial use.
3-methyl-5-nitro-1H-pyridin-2-one structure
21901-34-8 structure
Product Name:3-methyl-5-nitro-1H-pyridin-2-one
CAS No:21901-34-8
MF:C6H6N2O3
MW:154.12344121933
MDL:MFCD00238863
CID:51904
PubChem ID:89097
Update Time:2025-06-25

3-methyl-5-nitro-1H-pyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-5-nitropyridin-2-ol
    • 3-Methyl-5-nitro-2-pyridinol
    • 2-Hydroxy-3-methyl-5-nitropyridine
    • 2-Hydroxy-3methyl-5-nitropyridine
    • 2-Hydroxy-5-nitro-3-picoline
    • 3-METHYL-5-NITRO-1,2-DIHYDROPYRIDIN-2-ONE
    • 3-methyl-5-nitro-1H-pyridin-2-one
    • 2-Hydroxy-5-nitro-3-methylpyridin
    • 2-hydroxy-5-nitro-3-methylpyridine
    • 3-methyl-5-nitro-2-pyridone
    • 5-Nitro-2-hydroxy-3-methyl-pyridin
    • 6-hydroxy-5-methyl-3-nitropyridine
    • 3-Methyl-5-nitro-2(1H)-pyridinone
    • AB13453
    • H1173
    • CS-W014384
    • NS00026991
    • DTXSID40176314
    • 7PLY98DCN8
    • SY004389
    • NSC-63888
    • NCIOpen2_000135
    • InChI=1/C6H6N2O3/c1-4-2-5(8(10)11)3-7-6(4)9/h2-3H,1H3,(H,7,9)
    • A4687
    • Z1442210025
    • 21901-34-8
    • MFCD03095073
    • NSC63888
    • MFCD00238863
    • FT-0638162
    • 2-Pyridinol, 3-methyl-5-nitro-
    • AM84777
    • SCHEMBL801079
    • 3-Methyl-5-nitropyridine-2(1H)-one
    • AKOS005601073
    • EN300-111602
    • 3-methyl-5-nitro-pyridin-2-ol
    • HMS559J13
    • P10116
    • NSC 63888
    • GS-6772
    • J-509620
    • Maybridge1_006371
    • AC-3358
    • 2-Hydroxy-3-methyl-5-nitropyridine, 97%
    • EINECS 244-647-9
    • 2(1H)-PYRIDINONE, 3-METHYL-5-NITRO-
    • 3-methyl-5-nitropyridin-2(1H)-one
    • FPTYZBDNBMVYCL-UHFFFAOYSA-
    • HEXAFLUOROGLUTARYLFLUORIDE
    • BCP22112
    • AKOS005256154
    • DB-021191
    • BBL100992
    • STL554786
    • STK688511
    • MDL: MFCD00238863
    • Inchi: 1S/C6H6N2O3/c1-4-2-5(8(10)11)3-7-6(4)9/h2-3H,1H3,(H,7,9)
    • InChI Key: FPTYZBDNBMVYCL-UHFFFAOYSA-N
    • SMILES: O=C1C(C)=CC(=CN1)[N+](=O)[O-]
    • BRN: 126949

Computed Properties

  • Exact Mass: 154.03800
  • Monoisotopic Mass: 154.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.1
  • Topological Polar Surface Area: 74.9A^2

Experimental Properties

  • Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
  • Density: 1.4564 (rough estimate)
  • Melting Point: 229°C(lit.)
  • Boiling Point: 327.2℃ at 760 mmHg
  • Flash Point: 151.7℃
  • Refractive Index: 1.5100 (estimate)
  • PSA: 78.94000
  • LogP: 1.52700

3-methyl-5-nitro-1H-pyridin-2-one Security Information

  • Symbol: GHS05 GHS07
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H302,H315,H318,H335
  • Warning Statement: P261,P280,P305+P351+P338
  • Hazardous Material transportation number:2811
  • WGK Germany:3
  • Hazard Category Code: 22-37/38-41
  • Safety Instruction: S37/39-S26
  • Hazardous Material Identification: Xn
  • Safety Term:S26;S37/39
  • Packing Group:III
  • PackingGroup:III
  • Storage Condition:2-8°C
  • Packing Group:III
  • Risk Phrases:R36/37/38

3-methyl-5-nitro-1H-pyridin-2-one Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-methyl-5-nitro-1H-pyridin-2-one Production Method

Additional information on 3-methyl-5-nitro-1H-pyridin-2-one

Comprehensive Overview of 3-methyl-5-nitro-1H-pyridin-2-one (CAS No. 21901-34-8): Properties, Applications, and Research Insights

3-methyl-5-nitro-1H-pyridin-2-one (CAS No. 21901-34-8) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This nitro-substituted pyridinone derivative exhibits a molecular formula of C6H6N2O3 and a molecular weight of 154.13 g/mol. Its crystalline form and moderate solubility in polar solvents make it a versatile intermediate in synthetic chemistry. Researchers frequently explore its electrophilic aromatic substitution reactivity, which is enhanced by the electron-withdrawing nitro group at the 5-position.

In recent years, the compound has been studied for potential applications in drug discovery, particularly as a scaffold for kinase inhibitors and antimicrobial agents. A 2022 study published in the Journal of Medicinal Chemistry highlighted its role in modulating enzyme inhibition pathways, aligning with current trends in targeted therapy development. The methyl group at the 3-position contributes to improved metabolic stability, a key consideration in modern pharmacokinetic optimization strategies. These properties have led to its inclusion in several patent applications for inflammatory disease treatments.

The synthesis of 3-methyl-5-nitro-1H-pyridin-2-one typically involves nitration of 3-methyl-2-pyridinol followed by oxidation, with yields optimized through microwave-assisted techniques – a green chemistry approach that resonates with today's emphasis on sustainable synthesis. Analytical characterization via HPLC-MS and NMR spectroscopy confirms its high purity (>98%), meeting the stringent requirements of pharmaceutical intermediates. Stability studies indicate proper storage under inert atmosphere at 2-8°C to prevent degradation.

Beyond pharmaceuticals, this compound shows promise in material science applications. Its conjugated π-system and nitro group enable participation in charge-transfer complexes, relevant to organic semiconductor research. A 2023 ACS Applied Materials & Interfaces report demonstrated its utility in modifying electron transport layers for perovskite solar cells, addressing the renewable energy sector's demand for improved photovoltaic materials.

Frequently asked questions in scientific forums include inquiries about its synthetic scalability and regioselective functionalization – topics reflecting the compound's growing industrial relevance. Computational chemistry studies utilizing DFT calculations have provided insights into its molecular electrostatic potential, aiding in the design of derivatives with enhanced bioactivity. These developments position 3-methyl-5-nitro-1H-pyridin-2-one as a compound of continuing interest across multiple disciplines.

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